molecular formula C18H18BrClN2O3 B2584315 N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903624-65-6

N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2584315
CAS No.: 1903624-65-6
M. Wt: 425.71
InChI Key: VZSCUXHVCOTUCB-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromo-substituted phenyl group, a chloro-substituted pyridine ring, and an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Bromination: Introduction of a bromo group to the 3-position of the 2-methylphenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Chlorination of the pyridine ring at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Oxan-4-yloxy Substitution: Introduction of the oxan-4-yloxy group through a nucleophilic substitution reaction.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo and chloro groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate or pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-2-methylphenyl)-5-chloro-6-(methoxy)pyridine-3-carboxamide
  • N-(3-bromo-2-methylphenyl)-5-chloro-6-(ethoxy)pyridine-3-carboxamide
  • N-(3-bromo-2-methylphenyl)-5-chloro-6-(propoxy)pyridine-3-carboxamide

Uniqueness

N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the oxan-4-yloxy group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3/c1-11-14(19)3-2-4-16(11)22-17(23)12-9-15(20)18(21-10-12)25-13-5-7-24-8-6-13/h2-4,9-10,13H,5-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSCUXHVCOTUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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